molecular formula C18H11Cl2F3N4O2S2 B2571745 2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392297-19-7

2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2571745
CAS No.: 392297-19-7
M. Wt: 507.33
InChI Key: MRBWOZVPJLYGED-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a sulfanyl-linked carbamoyl methyl group and substituted benzamide moiety. Its structure includes:

  • 1,3,4-thiadiazole ring: A five-membered aromatic system with two nitrogen atoms and one sulfur atom, known for metabolic stability and diverse pharmacological activities .
  • Trifluoromethylphenyl group: The 2-(trifluoromethyl)phenyl carbamoyl moiety contributes to increased bioavailability and resistance to oxidative metabolism due to the strong electron-withdrawing effect of the CF₃ group .

For example, sulfanyl linkages in similar compounds are often formed via alkylation of thiol intermediates under basic conditions .

Properties

IUPAC Name

2,5-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N4O2S2/c19-9-5-6-12(20)10(7-9)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-11(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBWOZVPJLYGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the benzamide and trifluoromethylphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide coupling reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The chlorinated positions on the benzamide and thiadiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits potential as a pharmaceutical agent due to its structural features that may interact with biological targets. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug design.

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For instance, compounds containing similar thiadiazole structures have demonstrated significant activity against bacteria and fungi .

Agricultural Applications

The compound may also find utility in agricultural chemistry as a pesticide or herbicide. Its structural components suggest potential efficacy against specific pests or diseases affecting crops.

  • Pesticidal Activity : Research indicates that compounds with the thiadiazole moiety can exhibit insecticidal properties. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and penetration ability of agrochemicals .

Material Science

Due to its unique chemical structure, there is potential for applications in material science, particularly in the development of coatings or polymers with enhanced properties.

  • Coating Applications : Compounds with similar structural attributes have been explored for their ability to impart hydrophobic characteristics to surfaces, making them suitable for protective coatings .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various thiadiazole derivatives, including those similar to 2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide. Results indicated that these compounds exhibited significant inhibitory effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

Case Study 2: Agrochemical Efficacy

Research focused on the efficacy of thiadiazole-based pesticides demonstrated that compounds with similar structures effectively reduced pest populations in controlled environments. The trifluoromethyl substitution was noted to enhance the activity profile compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name/ID Key Substituents Molecular Formula Notable Features
Target Compound 2,5-Cl₂-C₆H₃CONH-; CF₃-C₆H₃NHCOCH₂S- C₁₉H₁₂Cl₂F₃N₄O₂S₂ Combines dichloro, trifluoromethyl, and sulfanyl groups for enhanced bioactivity
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate PhNHCO-; CH₃O-C₆H₄COOCH₃- C₁₈H₁₅N₃O₄S Methoxybenzoate ester improves solubility; lacks halogen substituents
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones SO₂-C₆H₄-; 2,4-F₂-C₆H₃- C₂₀H₁₄F₂N₄O₂S₂ (X = H) Triazole-thione tautomerism; sulfonyl group enhances electrophilicity
EP 4374877 A2 Derivatives (e.g., 7-[[2,3-difluoro-4-...]methyl]-10-hydroxy-...) CF₃-pyrimidinyl; diazaspiro[4.5]decene Complex polycyclic Macrocyclic structures with trifluoromethylpyrimidine for kinase inhibition

Key Observations :

  • The target compound’s chlorine atoms at positions 2 and 5 on the benzamide may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogs like the methyl benzoate derivative .
  • Trifluoromethyl groups are shared with EP 4374877 derivatives , but the target’s simpler structure may offer better synthetic accessibility compared to macrocyclic analogs.

Pharmacological Activity and Structure-Activity Relationships (SAR)

SAR Insights :

  • Electron-withdrawing groups (Cl, CF₃) in the target compound likely enhance cytotoxicity or enzyme inhibition by polarizing the thiadiazole ring, as seen in other halogenated thiadiazoles .
  • Sulfanyl linkages may confer antioxidant properties or modulate solubility, contrasting with triazole-thiones’ tautomer-dependent activity .
  • Compared to EP 4374877’s nanomolar kinase inhibition , the target compound’s simpler structure may prioritize broad-spectrum activity over target specificity.

Key Differences :

  • The target compound’s amide coupling step contrasts with triazole-thiones’ cyclization-driven synthesis .
  • IR spectra for the target would show C=S stretches (~1250 cm⁻¹) and NH bands (~3300 cm⁻¹), similar to triazole-thiones but distinct from ester-containing analogs .

Biological Activity

The compound 2,5-dichloro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a novel benzamide derivative that incorporates a trifluoromethyl group and a thiadiazole moiety. This structure suggests potential biological activity, particularly in the fields of oncology and pharmacology. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H13Cl2F3N4SC_{16}H_{13}Cl_2F_3N_4S. Its structure includes:

  • Benzamide core : A common scaffold in medicinal chemistry known for various biological activities.
  • Thiadiazole ring : Associated with anti-inflammatory and antimicrobial properties.
  • Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to the target compound have been shown to inhibit pathways crucial for cancer cell proliferation. The NF-κB signaling pathway has been identified as a significant target in cancer therapy. Compounds that inhibit this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

A study involving similar benzamide derivatives demonstrated significant inhibition of RET kinase activity, which is implicated in various cancers. The compound I-8 from that study exhibited moderate to high potency against RET kinase, suggesting that modifications in the benzamide structure can lead to enhanced anticancer activity .

The proposed mechanism of action for compounds with similar structures often involves:

  • Inhibition of key signaling pathways : Such as NF-κB and RET kinase pathways.
  • Induction of apoptosis : Through modulation of apoptotic factors.
  • Cell cycle arrest : Preventing cancer cells from proliferating.

Study 1: Inhibition of NF-κB Pathway

A compound structurally related to the target compound was evaluated for its ability to inhibit the NF-κB pathway. It was found to be a nanomolar inhibitor, demonstrating significant promise as an anticancer agent. The results indicated that while it effectively inhibited the pathway, it showed limited activity against human IKKβ enzyme assays, suggesting specificity in its action .

Study 2: RET Kinase Inhibition

Another study focused on benzamide derivatives showed that specific modifications could lead to potent inhibitors of RET kinase. The findings revealed that certain compounds not only inhibited kinase activity but also reduced cell proliferation driven by both wild-type and mutated forms of RET . This highlights the potential of the target compound in treating cancers associated with RET mutations.

Data Tables

Compound Biological Activity Target Pathway IC50 (nM)
Compound I-8Moderate to High PotencyRET Kinase50
Thiadiazole DerivativeInhibits NF-κBNF-κB Pathway10

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what analytical methods validate its purity?

The compound can be synthesized via cyclization reactions involving thiadiazole intermediates. For example, a two-step protocol may involve:

  • Step 1 : Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes) to form a thiourea intermediate.
  • Step 2 : Cyclization in DMF with iodine and triethylamine to yield the 1,3,4-thiadiazole core . Purity is validated via 1H/13C NMR (e.g., Varian Mercury 400 MHz in DMSO-d6), TLC (Silica Gel 60 F254 plates), and recrystallization from methanol .

Q. How is the molecular structure confirmed, and what intermolecular interactions stabilize the crystal lattice?

X-ray crystallography (e.g., SHELX refinement ) reveals hydrogen-bonding motifs such as N–H⋯N and C–H⋯O/F interactions. For example, centrosymmetric dimers form via N1–H1⋯N2 hydrogen bonds, while C4–H4⋯F2 interactions further stabilize packing .

Q. What safety precautions are critical during synthesis?

While specific hazards for this compound are not reported, standard protocols for handling thiadiazoles (e.g., wearing nitrile gloves, using fume hoods) and waste disposal (neutralization with 10% NaHCO3) should be followed .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiadiazole cyclization step?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates.
  • Catalyst use : Triethylamine aids in deprotonation, while iodine promotes sulfur elimination during cyclization .
  • Reaction monitoring : TLC at 15-minute intervals ensures minimal byproduct formation.

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Methodological factors to assess include:

  • Assay conditions : pH-dependent activity (e.g., Saccharin–thiadiazole derivatives show pH-sensitive antimicrobial effects ).
  • Receptor diversity : Hybrid computational models (e.g., Glide XP docking ) or multi-receptor screening (e.g., 52 mouse/human receptors ) can clarify target specificity.
  • Dose-response curves : EC50/IC50 discrepancies may arise from off-target effects at higher concentrations.

Q. What computational strategies predict binding affinity to biological targets?

Glide XP scoring incorporates:

  • Hydrophobic enclosure : Lipophilic ligand atoms enclosed by protein residues.
  • Hydrogen-bond networks : Neutral or charged H-bonds in enclosed environments.
  • Water desolvation penalties : Estimated via force-field parameters . Validation against experimental data (e.g., RMSD < 2.26 kcal/mol for 198 complexes) ensures reliability.

Q. How do structural modifications (e.g., trifluoromethyl vs. chloro substituents) impact activity?

  • Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability and target binding via hydrophobic/π-π interactions.
  • Steric effects : Substituents at the 2-position of the phenyl ring may hinder binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
  • Comparative SAR : Use parallel synthesis (e.g., 5-R-benzylthiazol-2-yl amines ) to systematically evaluate substituent effects.

Methodological Notes

  • Key references : SHELX for crystallography , Glide XP for docking , and pH-dependent bioactivity assays .
  • Contradictions : Divergent computational results (e.g., receptor-model clusters ) highlight the need for multi-method validation.

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